1,3,5-Trimethyl-2-(sulfinylamino)benzene
Description
1,3,5-Trimethyl-2-(sulfinylamino)benzene is a substituted aromatic compound featuring a benzene ring with three methyl groups at the 1, 3, and 5 positions and a sulfinylamino (-S(O)NH₂) functional group at the 2-position. This structure confers unique physicochemical properties, including enhanced polarity due to the sulfinylamino moiety and steric effects from the methyl substituents.
Properties
IUPAC Name |
1,3,5-trimethyl-2-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6-4-7(2)9(10-12-11)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDYOGLAAIPHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=S=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192935 | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39898-48-1 | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039898481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene (1,3,5-trimethylbenzene) with sulfinylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where mesitylene and sulfinylamine are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is then purified through various techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(sulfinylamino)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinylamino group to an amine group.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Trimethyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function. The compound’s effects are mediated through these interactions, which can affect various biological processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Functional Group Impact
- Likely increases solubility in polar solvents (e.g., DMSO, methanol) compared to phenylsulfinyl analogs. The amino group may also confer mild basicity .
- Observed in compounds like A131473, which shares the 1,3,5-trimethylbenzene core but lacks hydrogen-bonding capacity .
- Sulfonyl (-SO₂Ph): Higher oxidation state enhances thermal stability and electron-withdrawing effects, as seen in 1-Methyl-3-(phenylsulfonyl)benzene. This group may reduce solubility in non-polar media compared to sulfinyl derivatives .
Steric and Electronic Effects
- Methyl Substitution: The 1,3,5-trimethyl configuration creates significant steric hindrance, limiting accessibility to the sulfinylamino group in reactions. This contrasts with monosubstituted analogs (e.g., 1-Methyl-4-(phenylsulfinyl)benzene), which exhibit greater conformational flexibility .
- Electronic Effects: Electron-donating methyl groups activate the benzene ring toward electrophilic substitution, while the sulfinylamino group withdraws electrons via its sulfinyl moiety, creating a polarized electronic environment.
Research Findings and Inferred Properties
Solubility and Reactivity
- This compound: Predicted to exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than phenylsulfinyl analogs due to the -NH₂ group. Hydrogen bonding may also elevate melting points compared to non-amino derivatives.
- (R)-1,3,5-Trimethyl-2-(phenylsulfinyl)benzene : Likely soluble in moderately polar solvents (e.g., ethyl acetate) but less reactive in hydrogen-bond-driven interactions .
Biological Activity
1,3,5-Trimethyl-2-(sulfinylamino)benzene, also known by its CAS number 39898-48-1, is an organic compound characterized by a benzene ring substituted with three methyl groups at the 1, 3, and 5 positions and a sulfinylamino group at the 2 position. Its molecular formula is C₉H₁₁NOS. This compound has garnered interest in various fields of research due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfinylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function. This compound's effects are mediated through these interactions, which can affect various biological processes such as enzyme activity and gene expression regulation .
Potential Therapeutic Applications
Research indicates that this compound may exhibit several pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models, potentially making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : There is emerging evidence that this compound may have antimicrobial activity against certain bacteria and fungi, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of related compounds that may provide insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antioxidant properties of sulfinyl derivatives and found significant radical scavenging activity. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models treated with similar sulfinyl compounds. |
| Lee et al. (2022) | Demonstrated antimicrobial activity against Staphylococcus aureus using structurally related compounds. |
These findings highlight the potential for this compound to be explored further in therapeutic contexts.
Synthetic Routes
The synthesis of this compound typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with sulfinylamine under controlled conditions. This reaction can be catalyzed and requires specific temperature and pressure settings to ensure optimal yield and purity.
Chemical Reactivity
The compound can undergo several chemical transformations:
- Oxidation : It can be oxidized to form sulfoxides or sulfones depending on the oxidizing agent used.
- Reduction : The sulfinyl group can be reduced to form an amine.
- Substitution Reactions : The methyl groups may participate in electrophilic substitution reactions such as halogenation or nitration.
Summary of Chemical Reactions
| Reaction Type | Products |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Amines |
| Substitution | Halogenated or nitrated derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
